REACTION_CXSMILES
|
Br[CH:2]([CH:5]=[O:6])[CH:3]=O.[Br:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:15])=[N:12][C:13]=1[CH3:14]>C(#N)C>[Br:7][C:8]1[CH:9]=[CH:10][C:11]2[N:12]([C:2]([CH:5]=[O:6])=[CH:3][N:15]=2)[C:13]=1[CH3:14]
|
Name
|
|
Quantity
|
464 mg
|
Type
|
reactant
|
Smiles
|
BrC(C=O)C=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1C)C(=CN2)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |